molecular formula C15H18ClNO B2419628 2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone CAS No. 364383-62-0

2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone

Cat. No. B2419628
CAS RN: 364383-62-0
M. Wt: 263.77
InChI Key: NDIMAIQKDJIOSS-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone (2CQE) is a synthetic molecule that has been studied for its potential applications in scientific research. It is a member of the quinoline family and is composed of a chlorine atom, a quinoline ring, and an ethanone group. It has been studied for its potential use in drug design, as a catalyst in organic synthesis, and as a fluorescent probe for biochemical studies.

Scientific Research Applications

Novel Synthetic Approaches

  • Development of Quinoline Derivatives : Research by Walter (1994) explored the synthesis of 1,2-dihydro-4-phenyl-quinolines, including derivatives related to 2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone, demonstrating its utility in creating complex organic structures Walter, 1994.

Medicinal Chemistry Applications

  • Anticancer Potential : A study by Via et al. (2008) showed that a derivative of this compound exhibited high antiproliferative activity and suggested its potential as an anti-cancer agent Via et al., 2008.
  • Antioxidant and Anti-diabetic Agents : Murugavel et al. (2017) synthesized chloroquinoline derivatives and found them to have significant antioxidant activity and potential as anti-diabetic agents Murugavel et al., 2017.
  • Antimicrobial and Antifungal Properties : Kategaonkar et al. (2010) synthesized derivatives with antimicrobial and antifungal activities, highlighting the versatility of this compound in developing new pharmaceutical agents Kategaonkar et al., 2010.

Material Science and Catalysis

  • Catalytic Behavior in Polymerization : Sun et al. (2007) investigated the catalytic behavior of related compounds in ethylene reactivity, indicating potential applications in polymer science Sun et al., 2007.

Molecular Docking and Computational Studies

  • Docking Studies for Alzheimer’s Disease : Naik et al. (2022) conducted molecular docking studies of thioxoquinoline derivatives as potential anti-Alzheimer agents, showing the applicability of this compound in neurodegenerative disease research Naik et al., 2022.

properties

IUPAC Name

2-chloro-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIMAIQKDJIOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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